ML150

Alpha-synuclein Translational inhibition Selectivity

Select ML150 (CID-1517919) for its uniquely validated >200-fold selectivity in inhibiting alpha-synuclein translation via the 5'UTR stem-loop. Unlike aggregation inhibitors or broad kinase modulators, this probe ensures observed phenotypes are directly linked to target engagement, avoiding off-target confounds. Ideal for Parkinson's disease modeling, HTS assay validation, and mechanistic dissection of synuclein biology with high aqueous solubility.

Molecular Formula C17H17N9S
Molecular Weight 379.4 g/mol
Cat. No. B1663224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML150
SynonymsN,N-Dimethyl-6-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}methyl)-1,3,5-triazine-2,4-diamine;  ML-150
Molecular FormulaC17H17N9S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21)
InChIKeyKEGAOGGMAQQKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML150 (CID-1517919) Procurement: An Alpha-Synuclein Translational Inhibitor Chemical Probe for Parkinson's Disease Research


ML150 (CID-1517919) is a selective small-molecule chemical probe designed to inhibit the translational expression of alpha-synuclein, a protein centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies [1]. Developed through a high-throughput screening campaign of over 300,000 compounds by the NIH Molecular Libraries Program and the Broad Institute Probe Development Center, ML150 acts by targeting the 5'-untranslated region (5'UTR) stem-loop of alpha-synuclein mRNA, thereby modulating its translation without affecting global protein synthesis [2]. Its discovery and validation as an on-target, cell-active probe provide a well-characterized tool for dissecting alpha-synuclein biology and validating therapeutic hypotheses [1].

Why Generic Alpha-Synuclein Modulators Cannot Substitute for ML150 in Target-Specific Research


Generic substitution of ML150 with other alpha-synuclein modulators—including aggregation inhibitors, expression modulators like Posiphen, or broad kinase inhibitors—is scientifically unjustified due to its unique, validated mechanism of action. Unlike compounds that target the protein's aggregation state or downstream signaling, ML150 was specifically identified and validated to inhibit alpha-synuclein translation via its 5'UTR stem-loop [1]. A comparative study on chemical probes highlights the critical risk of using poorly characterized or off-target compounds, which can lead to invalid biological conclusions [2]. ML150's >200-fold selectivity window over a counterscreen control system is a quantifiable differentiator, ensuring that observed phenotypic effects can be attributed directly to the intended target engagement [1].

Quantitative Differentiation of ML150 from Alpha-Synuclein Modulators: A Procurement Evidence Guide


Selectivity of Translational Inhibition: ML150 vs. Posiphen

ML150 demonstrates a >200-fold selective inhibition of alpha-synuclein translational expression compared to a control system, as determined in a luciferase reporter assay [1]. In contrast, the comparator compound Posiphen, while also a 5'UTR-directed translation blocker, shows a less quantified selectivity profile in similar assays [2].

Alpha-synuclein Translational inhibition Selectivity

On-Target Validation and Selectivity Profiling: ML150 vs. In-Class NMT Inhibitor IMP-366

ML150 has been rigorously validated as an on-target probe for alpha-synuclein translational inhibition, with its mechanism confirmed through specificity assays in cells lacking the 5'UTR stem-loop [1]. This contrasts with the NMT inhibitor class, where a comprehensive study by Kallemeijn et al. invalidated several widely used probes (e.g., Tris-DBA palladium) due to off-target cytotoxicity, and even validated probes like IMP-366 (DDD85646) require high concentrations (1 μM) for complete N-myristoylation inhibition [2].

Chemical probe validation N-myristoyltransferase Proteomics

Physicochemical and Formulation Advantages: ML150 Solubility Profile

ML150 is reported to have excellent solubility and stability in aqueous conditions, a key attribute for reliable cell-based assays and in vivo studies [1]. While specific quantitative solubility data (e.g., μg/mL) is not provided in the primary probe report, its performance in aqueous assays serves as a baseline for comparison. In contrast, many tool compounds and analogs suffer from poor aqueous solubility, requiring DMSO or other solvents that can introduce experimental artifacts or toxicity.

Solubility Formulation Drug-like properties

Structural and Chemical Integrity: ML150 vs. Degradative or Uncharacterized Analogs

ML150 is characterized as having a drug-like structure with no obvious chemical liabilities, as assessed by medicinal chemistry experts at the Broad Institute Probe Development Center [1]. This ensures that the compound's biological activity is not confounded by inherent chemical instability or the presence of reactive functional groups. This is a critical, though qualitative, differentiator from many early-stage tool compounds or uncharacterized analogs that may degrade or react non-specifically in biological media.

Chemical stability Drug-like properties Quality control

Optimal Research and Industrial Application Scenarios for ML150 (CID-1517919)


Target Validation in Parkinson's Disease and Synucleinopathy Models

Use ML150 to validate the therapeutic hypothesis that reducing alpha-synuclein translation is beneficial in cellular and animal models of Parkinson's disease. Its >200-fold selectivity [1] ensures that observed phenotypic changes (e.g., reduced aggregation, improved neuronal survival) are directly linked to the intended target, distinguishing it from less selective modulators. This is a critical step for drug discovery programs aiming to develop alpha-synuclein-lowering therapies [1].

Mechanistic Studies of Alpha-Synuclein Translational Regulation

Employ ML150 as a specific tool compound to dissect the molecular mechanisms governing alpha-synuclein translation via its 5'UTR. The compound's validated on-target action [1] allows researchers to study the role of Iron Regulatory Protein-1 (IRP1) and other trans-acting factors in controlling alpha-synuclein expression without confounding off-target effects [1]. This application is vital for basic cell biology and disease mechanism research.

Chemical Probe Standard for Assay Development and Screening

Utilize ML150 as a well-characterized reference compound and positive control in the development and validation of high-throughput screening assays for novel alpha-synuclein translation inhibitors. Its excellent solubility and stability in aqueous conditions [1] make it an ideal standard for ensuring assay robustness and reproducibility across different platforms and laboratories [1].

Differentiation from Off-Target-Prone NMT Inhibitors in Cellular Studies

Select ML150 for studies requiring a clean, target-specific phenotype in neuronal cells. As demonstrated by the invalidation of several NMT inhibitors [2], many tool compounds induce cytotoxicity through off-target mechanisms. ML150's specific, on-target profile provides a reliable alternative for probing alpha-synuclein biology without the confounding variable of compound-driven, non-specific cell death [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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